molecular formula C18H18ClN3O2 B2389756 N-(4-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 319928-20-6

N-(4-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2389756
CAS RN: 319928-20-6
M. Wt: 343.81
InChI Key: ACUXGZXYSJZXDT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. This indicates the potential use of similar compounds in antiviral research and therapeutic applications (Ghosh et al., 2008).

Antibacterial and Antifungal Agents

Several studies have synthesized and evaluated compounds related to quinoxalines for their in vitro antibacterial and antifungal activities. For example, a series of azetidinone derivatives based on quinoxalin-1(2H)-yl acetamide were found to have significant activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2013).

Herbicide Research

The compound's analogs, particularly chloroacetamide herbicides, have been studied for their metabolism in human and rat liver microsomes. This research provides insights into the environmental and health impacts of herbicide usage, as well as mechanisms of action and potential toxicity (Coleman et al., 2000).

Corrosion Inhibition

Quinoxalines, including derivatives of the compound , have been investigated for their efficiency as corrosion inhibitors for copper in nitric acid, indicating their potential application in protecting metals from corrosion. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014).

Antitumor Activity

Research into 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound, revealed significant in vitro antitumor activity, suggesting that modifications to the quinoxaline structure could yield potent anticancer agents. This opens avenues for the development of new therapeutic agents against various cancer types (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUXGZXYSJZXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.